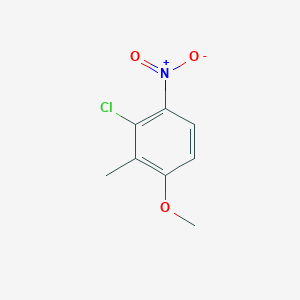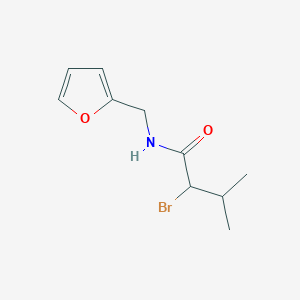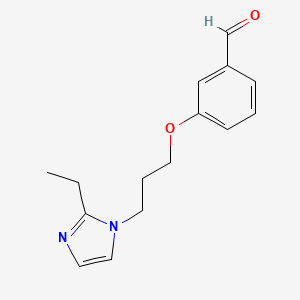
D-4-Hydroxyphenyl-D4-alanine-2,3,3-D3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-4-Hydroxyphenyl-D4-alanine-2,3,3-D3: is a deuterated form of the amino acid tyrosine. This compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies of metabolic pathways and enzyme mechanisms. The presence of deuterium atoms makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of D-4-Hydroxyphenyl-D4-alanine-2,3,3-D3 typically involves the incorporation of deuterium atoms into the tyrosine molecule. This can be achieved through chemical synthesis or enzymatic methods. In chemical synthesis, deuterated reagents are used to introduce deuterium atoms at specific positions in the molecule. Enzymatic methods involve the use of enzymes to catalyze the incorporation of deuterium into the tyrosine structure .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using deuterated reagents. The process is optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is essential to remove any impurities and achieve the desired isotopic labeling .
Analyse Chemischer Reaktionen
Types of Reactions: D-4-Hydroxyphenyl-D4-alanine-2,3,3-D3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the hydroxyl group and the deuterium atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the hydroxyl group to a carbonyl group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl group back to a hydroxyl group.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a carbonyl compound, while reduction leads to the regeneration of the hydroxyl group .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, D-4-Hydroxyphenyl-D4-alanine-2,3,3-D3 is used as a tracer in NMR spectroscopy and mass spectrometry to study the structure and dynamics of molecules. Its isotopic labeling provides valuable information about reaction mechanisms and molecular interactions .
Biology: In biological research, this compound is used to investigate metabolic pathways and enzyme activities. The deuterium atoms serve as markers that can be tracked through various biochemical processes, providing insights into the function and regulation of enzymes .
Medicine: In medicine, this compound is used in the development of diagnostic tools and therapeutic agents. Its unique properties make it useful in the study of diseases such as cancer and neurological disorders .
Industry: In the industrial sector, this compound is used in the production of deuterated drugs and other specialized chemicals. Its isotopic labeling enhances the stability and efficacy of pharmaceutical products .
Wirkmechanismus
The mechanism of action of D-4-Hydroxyphenyl-D4-alanine-2,3,3-D3 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound affect the rate of chemical reactions, providing a unique tool for studying enzyme kinetics and metabolic processes. The compound’s hydroxyl group can participate in hydrogen bonding and other interactions, influencing its binding to enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
L-4-Hydroxyphenyl-D4-alanine-2,3,3-D3: A similar deuterated form of tyrosine with different stereochemistry.
DL-4-Hydroxyphenyl-D4-alanine-2,3,3-D3: A racemic mixture of deuterated tyrosine.
L-Tyrosine-alpha,beta,beta,2,3,5,6-d7: Another deuterated form of tyrosine with different deuterium labeling.
Uniqueness: D-4-Hydroxyphenyl-D4-alanine-2,3,3-D3 is unique due to its specific deuterium labeling pattern and stereochemistry. This makes it particularly useful in studies requiring precise isotopic labeling and stereochemical control. Its unique properties allow for detailed investigations of metabolic pathways and enzyme mechanisms, providing valuable insights that are not possible with other compounds .
Eigenschaften
Molekularformel |
C9H11NO3 |
|---|---|
Molekulargewicht |
188.23 g/mol |
IUPAC-Name |
(2R)-2-amino-2,3,3-trideuterio-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m1/s1/i1D,2D,3D,4D,5D2,8D |
InChI-Schlüssel |
OUYCCCASQSFEME-PENPODLISA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[C@]([2H])(C(=O)O)N)[2H])[2H])O)[2H] |
Kanonische SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-amido]ethoxy})phosphinic acid](/img/structure/B12315932.png)
![(3As,6as)-hexahydro-2h-thieno[2,3-c]pyrrole 1,1-dioxide](/img/structure/B12315936.png)
![3-Cyclobutyl-2-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)propanoic acid](/img/structure/B12315942.png)
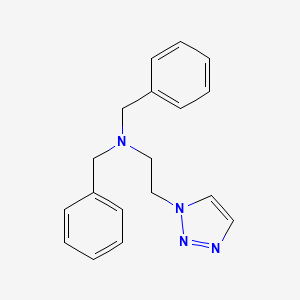
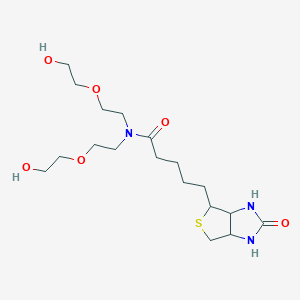
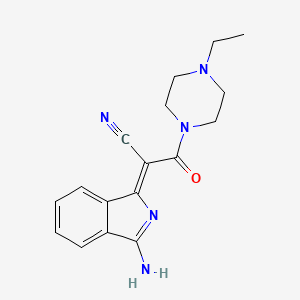
![5-(4-fluorophenyl)-2-sulfanylidene-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12315980.png)
![5-Azaspiro[2.3]hexane-1-carboxylic acid hydrochloride](/img/structure/B12315982.png)
![2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-ol](/img/structure/B12315989.png)

![Rel-2-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid, cis](/img/structure/B12315996.png)
